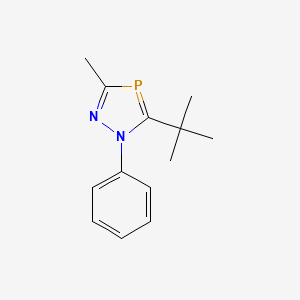
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole is a heterocyclic compound that contains nitrogen and phosphorus atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing tert-butyl, methyl, and phenyl groups along with nitrogen and phosphorus sources. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted diazaphospholes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism by which 5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also participate in electron transfer reactions, influencing the reactivity of other molecules. The specific pathways involved depend on the context of its application, such as in catalysis or drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-tert-Butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
5-tert-Butyl-3-methyl-1-phenyl-1H-1,2,4-diazaphosphole is unique due to the presence of both nitrogen and phosphorus atoms in its ring structure, which imparts distinct chemical properties compared to similar compounds that may only contain nitrogen or other heteroatoms. This uniqueness makes it valuable in specific applications where such properties are advantageous.
Eigenschaften
CAS-Nummer |
110256-55-8 |
|---|---|
Molekularformel |
C13H17N2P |
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
5-tert-butyl-3-methyl-1-phenyl-1,2,4-diazaphosphole |
InChI |
InChI=1S/C13H17N2P/c1-10-14-15(11-8-6-5-7-9-11)12(16-10)13(2,3)4/h5-9H,1-4H3 |
InChI-Schlüssel |
DYHWMLNOQIVYEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=P1)C(C)(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


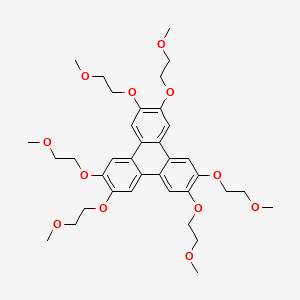
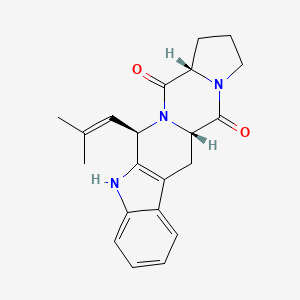
![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)
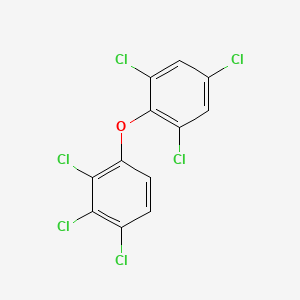
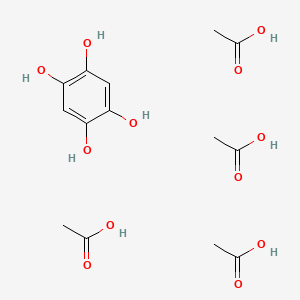
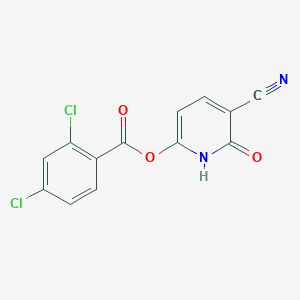
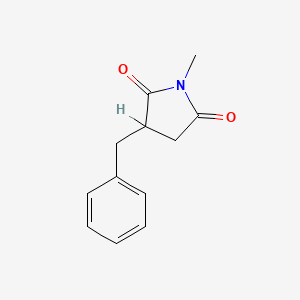
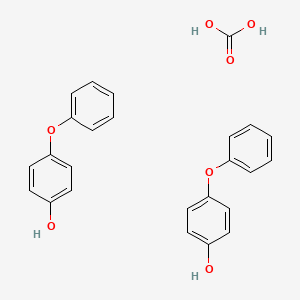
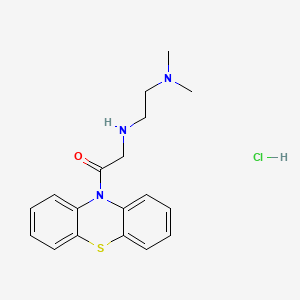
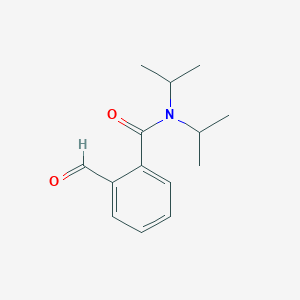
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)

![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)

